(2,4-difluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
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Overview
Description
(2,4-difluorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H18F2N6O and its molecular weight is 384.391. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized and characterized through various methods, including spectroscopy and X-ray diffraction. Studies have confirmed the structural integrity and provided detailed insights into the molecular geometry and intermolecular interactions of related derivatives. These insights are crucial for understanding the chemical and physical properties of the compound, laying the groundwork for further applications in material science and pharmacology (Karthik et al., 2021).
Antimicrobial Activity
- Derivatives of this compound have been synthesized and tested for in vitro antimicrobial activity. Certain derivatives exhibited good antimicrobial activity against a variety of pathogenic bacterial and fungal strains. This suggests potential applications in the development of new antimicrobial agents, highlighting the compound's relevance in medicinal chemistry and pharmacology (Mallesha & Mohana, 2014).
Materials Science and Optoelectronics
- Research into related compounds has demonstrated their potential as thermally activated delayed fluorescent (TADF) emitters. This application is particularly relevant in the field of optoelectronics, where such compounds can be used in the development of efficient, blue-emitting materials for OLEDs and other light-emitting devices (Kim, Choi, & Lee, 2016).
Analytical Chemistry
- The compound and its derivatives have been used as reference materials in the development of analytical methods. For example, micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) techniques have been employed for the separation and analysis of flunarizine and its degradation products, indicating the compound's utility in improving analytical methodologies for pharmaceutical analysis (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
Molecular Interaction Studies
- Studies on related compounds have provided insights into molecular interactions with receptors, demonstrating the compound's relevance in the study of molecular pharmacology and drug design. Understanding these interactions is crucial for the development of novel drugs with targeted therapeutic effects (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It’s known that compounds with similar structures can form multiple hydrogen bonds with amino acids in their active pockets, demonstrating encouraging binding energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is known to be 22318 , which could influence its pharmacokinetic properties. Generally, compounds with a molecular weight below 500 have better absorption and bioavailability.
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities . This suggests that the compound might have multiple effects at the molecular and cellular levels.
Properties
IUPAC Name |
(2,4-difluorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O/c20-14-6-7-16(17(21)12-14)19(28)26-10-8-25(9-11-26)13-18-22-23-24-27(18)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXCPLFRVARSII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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